3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-38-3) is a highly versatile, bifunctional fused bicyclic building block widely utilized in medicinal chemistry and agrochemical synthesis. Its core procurement value lies in the differential electronic environments of its two chlorine atoms. The highly electron-deficient pyridazine ring activates the C-6 chlorine for facile nucleophilic aromatic substitution (SNAr) under mild conditions, while the C-3 chlorine on the triazole ring remains intact for subsequent, orthogonal functionalization via cross-coupling (e.g., Suzuki-Miyaura) or harsher nucleophilic displacement[1]. This regioselective bifunctionality makes it a highly effective scaffold for the rapid, modular synthesis of bis-substituted triazolopyridazine libraries, including kinase inhibitors, Rev-Erb agonists, and anti-parasitic agents[2].
Substituting 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine with a mono-chloro analog, such as 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, fundamentally restricts the synthetic workflow by eliminating the secondary C-3 functionalization vector, limiting the scaffold to a single point of diversification [1]. Conversely, attempting to build the system from the non-fused precursor 3,6-dichloropyridazine requires downstream cyclization steps to form the triazole ring. These cyclization protocols often involve harsh reagents (e.g., refluxing hydrazine followed by orthoesters) that are incompatible with sensitive functional groups introduced earlier, leading to a 30-50% drop in overall yield and increased impurity profiles[2]. Procurement of the pre-fused, dichloro scaffold is therefore essential for multi-vector SAR campaigns requiring high functional group tolerance.
When subjected to nucleophilic aromatic substitution with secondary amines (e.g., Boc-piperazine), 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine demonstrates excellent regioselectivity, yielding the 6-substituted-3-chloro intermediate at approximately 73-88% yield under mild conditions (DMF/DIEA, room temperature to mild heating) [1]. In contrast, starting from 3,6-dichloropyridazine requires a subsequent, harsh cyclization step to form the triazole, which typically reduces the overall two-step yield to below 50% [2].
| Evidence Dimension | Yield of 6-substituted fused intermediate |
| Target Compound Data | 73-88% yield (direct SNAr at C-6) |
| Comparator Or Baseline | 3,6-Dichloropyridazine (requires SNAr + subsequent cyclization, <50% overall yield) |
| Quantified Difference | >20-30% absolute yield improvement |
| Conditions | SNAr with Boc-piperazine in DMF/DIEA |
High regioselectivity and yield at the C-6 position allow for reproducible, scalable synthesis of advanced intermediates without complex isomer separation.
Following initial C-6 substitution, the retained C-3 chlorine on 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine serves as an active handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups [1]. Mono-chloro comparators like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine completely lack this secondary reaction site, restricting the compound to a single vector of modification [2].
| Evidence Dimension | Available vectors for late-stage diversification |
| Target Compound Data | 2 orthogonal vectors (C-6 SNAr, C-3 cross-coupling) |
| Comparator Or Baseline | 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1 vector) |
| Quantified Difference | 100% increase in diversification sites |
| Conditions | Sequential SNAr followed by Pd-catalyzed cross-coupling |
Enables the rapid generation of bis-substituted libraries for Structure-Activity Relationship (SAR) profiling from a single procured starting material.
Procuring the pre-fused 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold reduces the linear synthetic sequence required to reach bis-substituted analogs. Utilizing this compound allows a direct 2-step diversification (SNAr + coupling) [1]. In contrast, building the core from 3,6-dichloropyridazine requires at least 4 steps (SNAr, hydrazine substitution, cyclization, and coupling), doubling the labor and solvent waste per analog [2].
| Evidence Dimension | Linear synthetic steps to bis-substituted product |
| Target Compound Data | 2 steps (from pre-fused core) |
| Comparator Or Baseline | 3,6-Dichloropyridazine (4 steps) |
| Quantified Difference | 50% reduction in synthetic steps |
| Conditions | Standard medicinal chemistry library synthesis |
Halving the number of synthetic steps significantly lowers solvent consumption, labor time, and scale-up costs in industrial drug discovery campaigns.
Due to its high regioselectivity and dual functionalization vectors, this compound is a highly effective starting material for generating large libraries of bis-substituted triazolopyridazines. It is heavily utilized in the discovery of kinase inhibitors and Rev-Erb agonists where precise tuning of both the C-3 and C-6 substituents is required to optimize target affinity and pharmacokinetic properties[1].
The fused triazolopyridazine core provides metabolic stability and distinct hydrogen-bonding profiles. The 3,6-dichloro scaffold allows agrochemical researchers to rapidly append different lipophilic or polar groups via sequential SNAr and cross-coupling, accelerating the development of novel fungicides and herbicides [2].
Because the C-3 chlorine remains intact during mild C-6 substitutions, it serves as a reliable handle for late-stage functionalization. After establishing the primary pharmacophore at C-6, the C-3 position can be leveraged to attach fluorophores, pull-down tags, or solubilizing groups via palladium-catalyzed coupling without disrupting the rest of the molecule [1].
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